molecular formula C25H30N4O4 B2595268 N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1189722-84-6

N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No. B2595268
CAS RN: 1189722-84-6
M. Wt: 450.539
InChI Key: HAIXODRSFIDXNG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C25H30N4O4 and its molecular weight is 450.539. The purity is usually 95%.
The exact mass of the compound N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

New spirothiazolidinone derivatives, related to the compound of interest, have shown promising antiviral activities. Specifically, compounds similar in structure have demonstrated strong activity against influenza A/H3N2 virus and inhibited human coronavirus 229E, highlighting their potential as antiviral molecules (Apaydın et al., 2020).

Chemical Synthesis and Applications

A related study described the synthesis of various spiro compounds, including ones similar to the compound , through reactions involving benzyl ketones and acetamide. These compounds have potential applications in medicinal chemistry and drug synthesis (Hirota et al., 1978).

ORL1 Receptor Agonism

The compound's structural analogs have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. This receptor is involved in pain modulation and stress response, making these compounds relevant for neuroscience research (Röver et al., 2000).

Development of Diagnostic and Therapeutic Agents

Compounds structurally related to N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been investigated for their potential as diagnostic and therapeutic agents. For example, benzyl and sulfonyl derivatives of a similar compound were explored for antibacterial, antifungal, anthelmintic activity, and fingerprint detection applications (Khan et al., 2019).

Glucagon Receptor Antagonism

Spiroimidazolone-based antagonists, related to the compound , have been developed as antagonists of the human glucagon receptor (hGCGR). These compounds, due to their interaction with hGCGR, have potential applications in treating metabolic disorders such as diabetes (Demong et al., 2014).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-16-5-6-18(13-17(16)2)23-24(31)28-25(27-23)9-11-29(12-10-25)15-22(30)26-20-14-19(32-3)7-8-21(20)33-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIXODRSFIDXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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